molecular formula C7H6Br2N2O2 B1530550 Methyl 5-(dibromomethyl)pyrazine-2-carboxylate CAS No. 866327-72-2

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate

Cat. No.: B1530550
CAS No.: 866327-72-2
M. Wt: 309.94 g/mol
InChI Key: VLUNGFXWFUJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C₇H₆Br₂N₂O₂ and a molecular weight of 309.94 g/mol . It is a pyrazine derivative, characterized by the presence of two bromine atoms attached to a methyl group on the pyrazine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate typically involves the bromination of methyl pyrazine-2-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyrazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(dibromomethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrazine-2-carboxylate
  • Methyl 5-bromomethylpyrazine-2-carboxylate
  • Methyl 5-chloromethylpyrazine-2-carboxylate

Uniqueness

Compared to its analogs, this compound exhibits distinct properties in terms of substitution reactions and biological interactions .

Properties

IUPAC Name

methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUNGFXWFUJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-(dibromomethyl)pyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.